molecular formula C2H10Cl2N2O B12956701 2-Hydrazinylethan-1-ol dihydrochloride

2-Hydrazinylethan-1-ol dihydrochloride

Cat. No.: B12956701
M. Wt: 149.02 g/mol
InChI Key: DOYUMMGGOPZJES-UHFFFAOYSA-N
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Description

2-Hydrazinylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C2H8N2O·2HCl. It is a derivative of hydrazine and ethanol, and it is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylethan-1-ol dihydrochloride typically involves the reaction of hydrazine hydrate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using hydrazine hydrate and ethylene oxide. The reaction is conducted in a reactor with precise temperature and pressure control. The product is then purified and crystallized to obtain the dihydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted ethan-1-ol derivatives.

Scientific Research Applications

2-Hydrazinylethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Hydrazinylethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A related compound with similar reactivity but different applications.

    Ethanolamine: Shares structural similarities but has distinct chemical properties.

    Hydrazine dihydrochloride: Another hydrazine derivative with different uses.

Uniqueness

2-Hydrazinylethan-1-ol dihydrochloride is unique due to its combination of hydrazine and ethanol functionalities, making it versatile in various chemical reactions and research applications. Its ability to form stable dihydrochloride salts also enhances its utility in different fields.

Properties

Molecular Formula

C2H10Cl2N2O

Molecular Weight

149.02 g/mol

IUPAC Name

2-hydrazinylethanol;dihydrochloride

InChI

InChI=1S/C2H8N2O.2ClH/c3-4-1-2-5;;/h4-5H,1-3H2;2*1H

InChI Key

DOYUMMGGOPZJES-UHFFFAOYSA-N

Canonical SMILES

C(CO)NN.Cl.Cl

Origin of Product

United States

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